molecular formula C27H26N2S B2692234 4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile CAS No. 303985-28-6

4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile

Cat. No.: B2692234
CAS No.: 303985-28-6
M. Wt: 410.58
InChI Key: NRHXYAXYXORPSS-VCFJNTAESA-N
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Description

4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of two 4-methylstyryl groups and a propylsulfanyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core. This can be achieved through the reaction of a suitable pyridine derivative with a nitrile source under basic conditions.

    Introduction of the 4-Methylstyryl Groups: The next step involves the introduction of the 4-methylstyryl groups. This can be accomplished through a Heck coupling reaction, where 4-methylstyrene is coupled with the nicotinonitrile core in the presence of a palladium catalyst.

    Addition of the Propylsulfanyl Group: The final step is the addition of the propylsulfanyl group. This can be achieved through a nucleophilic substitution reaction, where a propylsulfanyl reagent is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

    4,6-Bis(4-methylstyryl)nicotinonitrile: Lacks the propylsulfanyl group.

    2-(Propylsulfanyl)nicotinonitrile: Lacks the 4-methylstyryl groups.

    4,6-Distyrylnicotinonitrile: Lacks the methyl groups on the styryl moieties.

Uniqueness

4,6-Bis(4-methylstyryl)-2-(propylsulfanyl)nicotinonitrile is unique due to the presence of both 4-methylstyryl groups and a propylsulfanyl group

Properties

IUPAC Name

4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-propylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2S/c1-4-17-30-27-26(19-28)24(15-13-22-9-5-20(2)6-10-22)18-25(29-27)16-14-23-11-7-21(3)8-12-23/h5-16,18H,4,17H2,1-3H3/b15-13-,16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHXYAXYXORPSS-VCFJNTAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C(=CC(=N1)C=CC2=CC=C(C=C2)C)C=CC3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=C(C(=CC(=N1)/C=C/C2=CC=C(C=C2)C)/C=C\C3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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